methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atom on the phenyl ring.
Reduction: Amines or other reduced derivatives of the oxadiazole ring.
Oxidation: Carboxylic acids or other oxidized derivatives of the methyl ester group.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound has a thiol group instead of a carboxylate ester, which can significantly alter its reactivity and biological activity.
5-(4-Chlorophenyl)-1,2,4-triazole-3-carboxylate: The triazole ring in this compound provides different electronic properties and potential biological activities compared to the oxadiazole ring.
5-(4-Chlorophenyl)-1,2,4-thiadiazole-3-carboxylate: The presence of a sulfur atom in the thiadiazole ring can influence the compound’s chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQNCSCSPMTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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